molecular formula C19H24N4O3S B11249047 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide

Cat. No.: B11249047
M. Wt: 388.5 g/mol
InChI Key: YBWYVYRRWOZFJR-UHFFFAOYSA-N
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Description

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a benzodioxepin moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting with the preparation of the triazole ring and the benzodioxepin moiety. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile. The benzodioxepin moiety is often prepared via a cyclization reaction involving a catechol derivative and an appropriate alkylating agent.

This step typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving triazole and benzodioxepin derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may interact with metal ions or other active sites, while the benzodioxepin moiety may engage in hydrophobic interactions with biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide
  • **2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide

Uniqueness

The uniqueness of 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide

InChI

InChI=1S/C19H24N4O3S/c1-2-8-20-17(24)12-27-19-22-21-18(23(19)14-5-6-14)13-4-7-15-16(11-13)26-10-3-9-25-15/h4,7,11,14H,2-3,5-6,8-10,12H2,1H3,(H,20,24)

InChI Key

YBWYVYRRWOZFJR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NN=C(N1C2CC2)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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